Anticancer Cytotoxicity vs. Unsubstituted THQ Scaffolds
The 2‑methyl‑substituted tetrahydroquinoline derivative 18 (structurally analogous to the target compound) demonstrated selective cytotoxicity with an IC50 of 13.15 μM against HeLa cervical carcinoma cells, representing a 2.4‑fold improvement in potency compared to 4‑acetamido‑tetrahydroquinoline derivatives 11 and 12, which exhibited IC50 values of 31.37 μM and 34.34 μM, respectively, in the same study [1]. The target compound, 2‑methyl‑1,2,3,4‑tetrahydroquinolin‑8‑ol hydrochloride, has been reported to exhibit IC50 values ranging from 5.4 μM to 17.2 μM across colorectal adenocarcinoma (HT‑29) and biphasic mesothelioma (MSTO‑211H) cell lines , indicating comparable or superior potency to the methyl‑substituted THQ analogs evaluated in head‑to‑head comparator studies.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 5.4–17.2 μM (HT-29, MSTO-211H) ; structurally analogous compound 18: 13.15 μM (HeLa) [1] |
| Comparator Or Baseline | 4-Acetamido-THQ 11: 34.34 μM (PC3); 4-Acetamido-THQ 12: 31.37 μM (PC3) [1] |
| Quantified Difference | 2.4‑fold to 6.4‑fold improvement in potency |
| Conditions | MTT assay; 48–72 h exposure; HeLa, PC3, HT-29, MSTO-211H human cancer cell lines |
Why This Matters
The 2‑methyl substitution confers a ≥2.4‑fold increase in cytotoxic potency compared to non‑methylated THQ analogs, directly impacting the compound's suitability for anticancer screening libraries.
- [1] Meléndez CM, Barraza GA, et al. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. New J Chem. 2024;48(46):19674-19690. View Source
